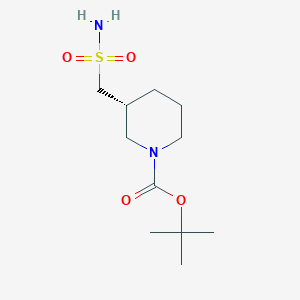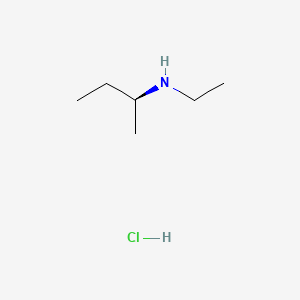![molecular formula C9H12F3I B13496572 1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane](/img/structure/B13496572.png)
1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane is a unique chemical compound characterized by its bicyclo[1.1.1]pentane core structure, which is known for its rigidity and three-dimensionality. The presence of an iodine atom and a trifluorobutyl group further enhances its chemical properties, making it a valuable compound in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . This method allows for the installation of various substituents at the bridgehead positions.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as carbene insertion and radical addition, which are practical and efficient for large-scale synthesis . The use of metal-free conditions at room temperature can also be advantageous for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide and potassium fluoride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bicyclo[1.1.1]pentane derivatives .
Applications De Recherche Scientifique
1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mécanisme D'action
The mechanism of action of 1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways. The compound’s rigid and three-dimensional structure allows it to fit into specific binding sites, modulating the activity of enzymes, receptors, and other proteins. This interaction can lead to changes in cellular processes and biological pathways, making it a valuable tool for drug discovery and development .
Comparaison Avec Des Composés Similaires
- 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Comparison: 1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane is unique due to the presence of the trifluorobutyl group, which imparts distinct chemical properties compared to other similar compounds. The trifluorobutyl group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in drug discovery and materials science .
Propriétés
Formule moléculaire |
C9H12F3I |
|---|---|
Poids moléculaire |
304.09 g/mol |
Nom IUPAC |
1-iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C9H12F3I/c10-9(11,12)3-1-2-7-4-8(13,5-7)6-7/h1-6H2 |
Clé InChI |
KUVUBHUVWVIPFG-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2)I)CCCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


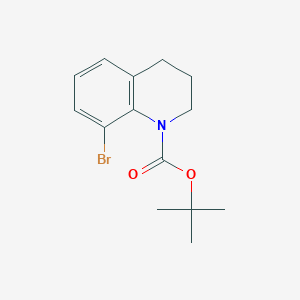

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide](/img/structure/B13496500.png)


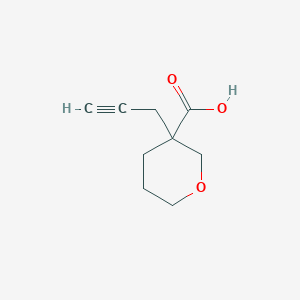
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid](/img/structure/B13496528.png)
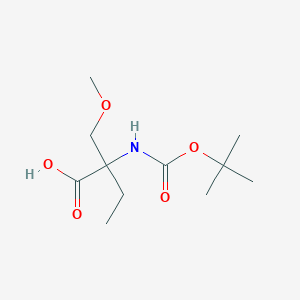
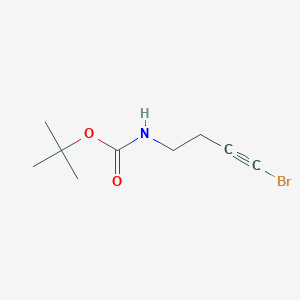
![1-[5-Bromo-2-(1,2,4-triazol-1-yl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13496543.png)
